N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
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Overview
Description
The compound N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine is a derivative within the quinazolinone class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazolinone derivatives and their biological properties, which can provide insights into the potential characteristics and activities of the compound .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions that may include cyclization and substitution processes. For instance, the synthesis of a related compound, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was achieved through a sulfur arylation reaction . This suggests that the synthesis of this compound could also involve similar strategies, potentially including halogenation to introduce the bromo and fluoro substituents.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized using techniques such as NMR, FTIR, and HRMS. For example, the structure of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one was identified using these methods . These techniques could be applied to determine the molecular structure of this compound, providing detailed information about its chemical environment and the arrangement of its atoms.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions, often related to their biological activities. The paper on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines discusses the structure-activity relationship (SAR) and the induction of apoptosis in cancer cells . Although the specific reactions of this compound are not detailed, it can be inferred that similar quinazolinone compounds can interact with biological targets to induce cellular responses.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be deduced from crystallographic and spectroscopic analyses. The crystal structure and Hirshfeld Surface analysis of a related compound provided insights into its empirical formula, crystal system, space group, and unit cell parameters . Such analyses are crucial for understanding the intermolecular interactions and stability of the compound. The electrostatic potential surface (ESP) derived from density functional theory (DFT) methods can also give information about the reactivity of the compound .
Scientific Research Applications
Antimicrobial Applications
N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine and its derivatives have shown potential in antimicrobial applications. Raval, Desai, and Desai (2012) synthesized new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which demonstrated significant antimicrobial activity. This highlights the potential of such compounds in addressing microbial resistance (Raval, Desai, & Desai, 2012).
Synthesis and Characterization
The compound's utility extends to its synthesis and characterization, which are essential for developing novel drugs. A study by Garlapati et al. (2012) on Pd-catalyzed amination of quinazolin-4(3H)-one derivatives underlines the importance of optimizing reaction conditions, which is crucial for pharmaceutical applications (Garlapati et al., 2012).
Cancer Research
In cancer research, the compound has shown promise as well. Mphahlele, Khoza, and Mabeta (2016) evaluated novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for their in vitro cytotoxicity against human cancer cell lines. This suggests potential therapeutic applications in oncology (Mphahlele, Khoza, & Mabeta, 2016).
Anti-Inflammatory Applications
Sun, Gao, Wang, and Hou (2019) explored the anti-inflammatory activity of fluorine-substituted quinazolin-2-amine derivatives, revealing their potential in developing new anti-inflammatory agents (Sun, Gao, Wang, & Hou, 2019).
Vascular Endothelial Growth Factor Inhibition
Significantly, ZD6474, a derivative, inhibits vascular endothelial growth factor signaling and angiogenesis, contributing to its potential in cancer therapy (Wedge et al., 2002).
Mechanism of Action
Target of Action
The primary target of JCN037 is the Epidermal Growth Factor Receptor (EGFR), a well-characterized biomarker on Glioblastoma (GBM), a highly malignant primary brain tumor . EGFR is genetically altered in nearly 60% of GBM tumors .
Mode of Action
JCN037 is a potent, non-covalent, and brain-penetrant EGFR tyrosine kinase inhibitor . It interacts with EGFR, p-wtEGFR, and pEGFRvⅢ, with IC50 values of 2.49 nM, 3.95 nM, and 4.48 nM respectively . This interaction inhibits the tyrosine kinase activity of EGFR, thereby disrupting the downstream signaling pathways that promote tumor growth and survival .
Biochemical Pathways
The inhibition of EGFR by JCN037 affects multiple downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival . The disruption of these pathways leads to the inhibition of tumor growth and proliferation .
Pharmacokinetics
JCN037 exhibits good blood-brain barrier (BBB) permeability, which is crucial for its efficacy in treating GBM . The free energy profiles indicate that JCN037 has a lower central energy barrier than erlotinib, another EGFR inhibitor, and it has a local minimum at the lipid-water interface . This suggests that JCN037 can effectively penetrate the BBB and reach the tumor site in the brain .
Result of Action
The molecular effect of JCN037’s action is the inhibition of EGFR tyrosine kinase activity, which leads to the disruption of downstream signaling pathways . On a cellular level, this results in the inhibition of tumor cell proliferation and survival, thereby limiting the growth of GBM tumors .
Action Environment
The efficacy and stability of JCN037 are influenced by various environmental factors. For instance, the presence of the blood-brain barrier affects the drug’s ability to reach the tumor site . Furthermore, the lipid molecules in the BBB play a crucial role in the interaction and penetration of JCN037 . The bromine atom of JCN037 plays an important role in its interaction with lipid molecules, and the adjacent fluorine atom enhances this interaction .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLUFWWVOINWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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